

Application Note: Laboratory Preparation of Anhydrous Barium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium bromide*

Cat. No.: *B227244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of anhydrous **barium bromide** (BaBr_2). **Barium bromide** is a white crystalline solid that serves as a precursor in various chemical syntheses, including the preparation of other bromides and in photography.[1][2] The anhydrous form is particularly useful in non-aqueous reactions. This protocol details the synthesis from barium carbonate and hydrobromic acid, followed by the dehydration of the resulting **barium bromide** dihydrate. All procedures emphasize safety and best practices for handling the toxic barium compounds involved.

Physicochemical Properties of Barium Bromide

Anhydrous **barium bromide** is a white, crystalline solid.[3] It is hygroscopic and highly soluble in water.[2][3] Like other water-soluble barium salts, it is toxic.[1][4]

Table 1: Properties of Anhydrous **Barium Bromide**

Property	Value	Reference
Chemical Formula	BaBr₂	[2] [3] [4]
Molar Mass	297.14 g/mol	[1] [2] [3]
Appearance	White crystalline solid	[1] [3] [5]
Density	4.78 g/cm ³	[1] [2] [3] [4] [5]
Melting Point	857 °C (1575 °F)	[1] [2] [3] [4] [5]
Boiling Point	1835 °C (3335 °F)	[2] [3] [4]
Solubility in Water	92.2 g/100 mL at 0 °C	[2] [4]
Crystal Structure	Orthorhombic	[1] [2] [4]

| CAS Number | 10553-31-8 |[\[2\]](#)[\[4\]](#) |

Principle of Reaction

The synthesis involves two main stages. First, barium carbonate, a solid, is neutralized with aqueous hydrobromic acid to produce a solution of **barium bromide**.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction generates carbon dioxide gas and water as byproducts.

The resulting product from the aqueous solution is the dihydrate form, $\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$.[\[2\]](#)[\[4\]](#)[\[7\]](#) The second stage involves the thermal dehydration of this dihydrate to yield the anhydrous salt.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Experimental Protocol

3.1. Safety Precautions

- Toxicity: All water-soluble barium compounds, including **barium bromide**, are highly toxic if ingested or inhaled.[\[3\]](#) Handle with extreme care.

- Corrosives: Hydrobromic acid is corrosive and can cause severe burns.
- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
- Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic dust or acid fumes.

3.2. Materials and Reagents

- Barium Carbonate (BaCO_3), reagent grade
- Hydrobromic Acid (HBr), 48% aqueous solution
- Distilled or deionized water

3.3. Equipment

- Glass beaker (500 mL)
- Magnetic stirrer and stir bar
- Glass stirring rod
- pH indicator strips
- Buchner funnel and filter flask
- Filter paper (e.g., Whatman No. 1)
- Evaporating dish
- Heating mantle or hot plate
- Drying oven or furnace capable of maintaining 120 °C
- Desiccator

3.4. Step-by-Step Procedure

Part A: Synthesis of Barium Bromide Dihydrate

- Reaction Setup: Place a magnetic stir bar in a 500 mL beaker and add 19.73 g (0.1 mol) of barium carbonate. Add approximately 50 mL of distilled water to create a slurry. Place the beaker on a magnetic stirrer in a fume hood.
- Acid Addition: Slowly and carefully add 48% hydrobromic acid to the stirring slurry in small increments. Vigorous effervescence (release of CO₂ gas) will occur.^[3] Control the rate of addition to prevent the reaction from foaming over.
- Neutralization: Continue adding HBr until all the solid barium carbonate has dissolved and the effervescence ceases.
- pH Check: Use a pH strip to check the solution's pH. The solution should be near-neutral (pH ~6-7). If it is still basic, add a few more drops of HBr.
- Filtration: Filter the resulting **barium bromide** solution through a Buchner funnel to remove any unreacted starting material or insoluble impurities.
- Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat it on a hot plate or with a heating mantle to reduce the volume of water and concentrate the solution. Heat until crystals begin to form on the surface.
- Cooling: Remove the dish from the heat and allow it to cool slowly to room temperature. Finish the crystallization by placing it in an ice bath for 30 minutes.
- Collection: Collect the white crystals of **barium bromide** dihydrate (BaBr₂·2H₂O) by vacuum filtration.

Part B: Dehydration to Anhydrous Barium Bromide

- Drying: Place the collected crystals of BaBr₂·2H₂O in a clean, dry evaporating dish.
- Heating: Heat the sample in a drying oven or furnace at 120 °C.^{[1][2][4]} Maintain this temperature for at least 4 hours to ensure all water of hydration is removed.

- Cooling and Storage: After dehydration, transfer the hot evaporating dish containing the anhydrous BaBr_2 to a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the air.^[3] Store the final product in a tightly sealed container in a desiccator.

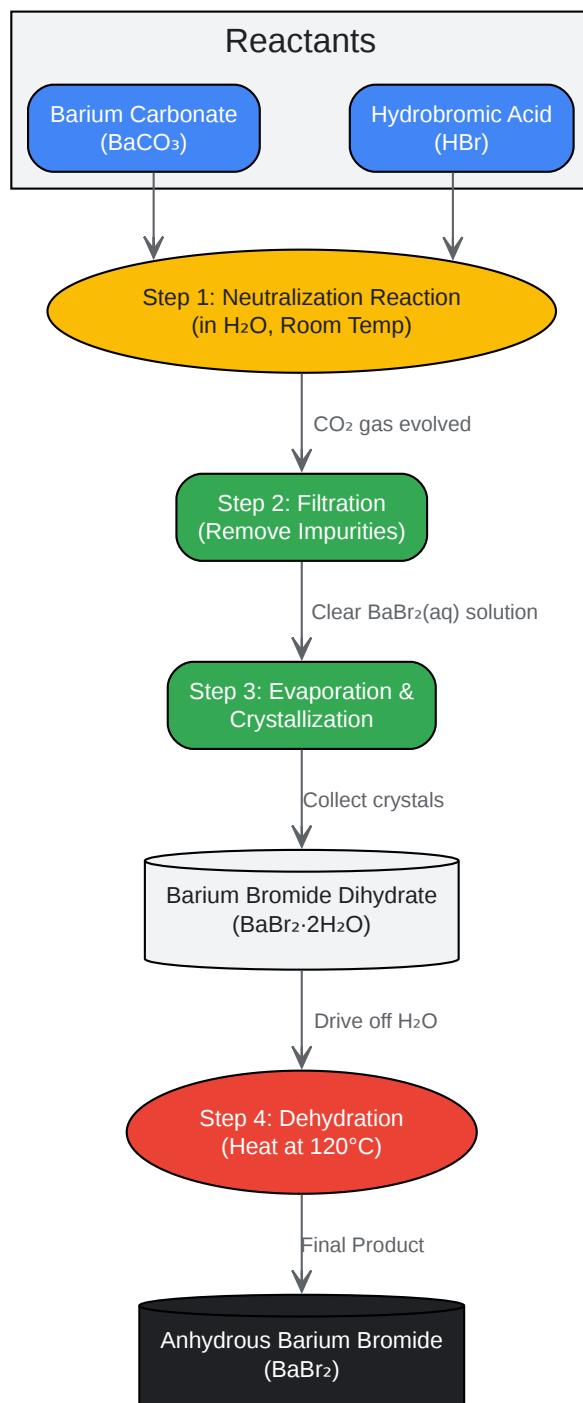

Quantitative Data Summary

Table 2: Stoichiometric and Experimental Parameters

Parameter	Reactant: BaCO_3	Reactant: HBr (48%)	Product: $\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$	Final Product: BaBr_2
Molar Mass (g/mol)	197.34	80.91	333.17	297.14
Example Moles (mol)	0.10	~0.20	0.10	0.10
Example Mass (g)	19.73	~33.7 (of pure HBr)	33.32 (Theoretical Yield)	29.71 (Theoretical Yield)
Reaction Temperature	Room Temperature	Room Temperature	N/A	N/A

| Dehydration Temp. | N/A | N/A | 120 °C | N/A |

Experimental Workflow Diagram

Workflow for Anhydrous Barium Bromide Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/barium-bromide/)
- 2. Barium bromide - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Barium_bromide)
- 3. Barium Bromide: Properties, Uses, Reactions & Safety Explained [\[vedantu.com\]](https://www.vedantu.com/chemistry/properties-of-barium-bromide)
- 4. Barium_bromide [\[chemeurope.com\]](https://www.chemeurope.com/compounds/Barium_bromide.html)
- 5. Barium Bromide Formula: Properties, Chemical Structure and Uses [\[extramarks.com\]](https://www.extramarks.com/chemistry/properties-of-barium-bromide.html)
- 6. $\text{BaCO}_3 + 2 \text{HBr} \rightarrow \text{BaBr}_2 + \text{CO}_2 + \text{H}_2\text{O}$ - Balanced equation | Chemical Equations online! [\[chemequations.com\]](https://www.chemequations.com/BaCO3_HBr.html)
- 7. WebElements Periodic Table » Barium » barium dibromide dihydrate [\[webelements.com\]](https://www.webelements.com/barium/chemistry/compounds/ba2br2.html)
- To cite this document: BenchChem. [Application Note: Laboratory Preparation of Anhydrous Barium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b227244#laboratory-preparation-of-anhydrous-barium-bromide\]](https://www.benchchem.com/product/b227244#laboratory-preparation-of-anhydrous-barium-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com